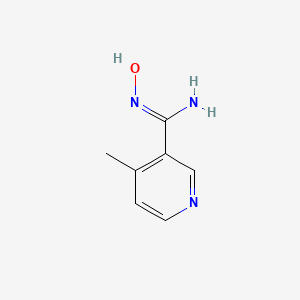

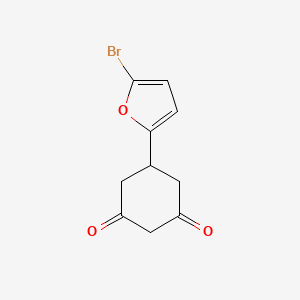

![molecular formula C5H12Cl2N2 B1394427 2,6-Diazaspiro[3.3]heptane dihydrochloride CAS No. 1184963-68-5](/img/structure/B1394427.png)

2,6-Diazaspiro[3.3]heptane dihydrochloride

Overview

Description

2,6-Diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2 and a molecular weight of 171.07 . It is a structural surrogate of piperazine . It may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:C1NCC12CNC2.Cl.Cl . The InChI code is 1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Application in Chemistry

Synthesis of 2,6-Diazaspiro[3.3]heptanes : Burkhard and Carreira (2008) demonstrated a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, showcasing its utility in arene amination reactions (Burkhard & Carreira, 2008).

Efficient Synthesis Methods : Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes via reductive amination, suitable for both library and large-scale synthesis (Hamza et al., 2007).

Synthesis of Angular Spirocyclic Azetidines : Guérot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, highlighting their potential in drug discovery (Guérot et al., 2011).

Design of Chiral Molecules : Naruse and Kugiya (2013) designed axially chiral molecules like 2,6-diphosphaspiro[3.3]heptane, demonstrating the molecule's conformational rigidity and potential for stereoselective synthesis (Naruse & Kugiya, 2013).

Applications in Drug Discovery

Anticonvulsant Activity : He et al. (2010) synthesized new diazaspiroheptane diones and evaluated their anticonvulsant activity, finding promising results for certain derivatives (He et al., 2010).

Potential Radioprotective Properties : Shapiro, Tansy, and Elkin (1968) prepared a derivative of diazaspiroheptane and found it to exhibit potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).

Novel Amino Acids Synthesis : Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane, contributing to the field of biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Other Notable Applications

Computational Study on Energetic Materials : Seok (2014) conducted a computational study on spirocyclic compounds, including diazaspiroheptane, for their potential as energetic materials (Seok, 2014).

Synthesis and Properties of Sulfonate Salts : van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a compound related to diazaspiroheptane, focusing on its properties as sulfonate salts (van der Haas et al., 2017).

Ligands in Coordination Chemistry : Petrukhina, Henck, and Li (2005) researched chalcogen-containing spirocycles related to diazaspiroheptane, exploring their use as ligands in coordination chemistry (Petrukhina, Henck, & Li, 2005).

Safety and Hazards

The safety data sheet for 2,6-Diazaspiro[3.3]heptane dihydrochloride indicates that it is harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

2,6-Diazaspiro[3.3]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a building block in the synthesis of complex molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with PD-1/PD-L1 inhibitors, which are crucial in cancer treatment . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Janus kinases (JAKs) can modulate immune responses and inflammation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzymes. For instance, its role as a PD-1/PD-L1 inhibitor involves binding to these proteins and preventing their interaction, which is crucial in immune checkpoint regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and at low temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to target organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

2,6-diazaspiro[3.3]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCUPVMHIURPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679733 | |

| Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184963-68-5 | |

| Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

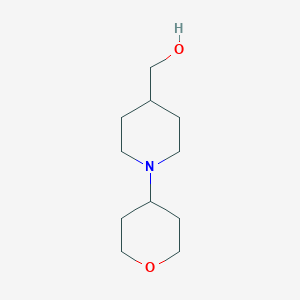

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)

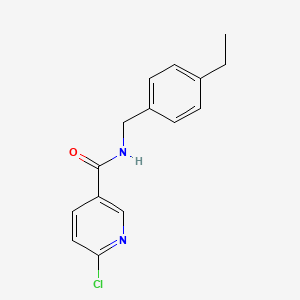

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

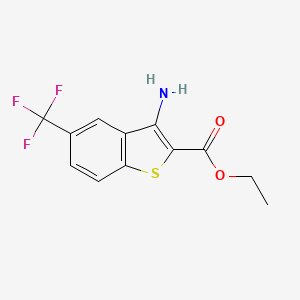

![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)

![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)